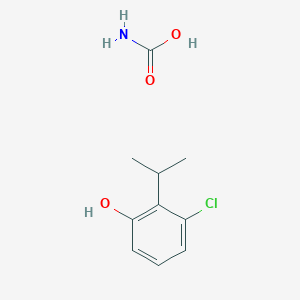
Carbamic acid;3-chloro-2-propan-2-ylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid;3-chloro-2-propan-2-ylphenol is a chemical compound with the molecular formula C10H14ClNO3 It is known for its unique structure, which combines the properties of carbamic acid and a chlorinated phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid;3-chloro-2-propan-2-ylphenol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-propan-2-ylphenol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid;3-chloro-2-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Carbamic acid;3-chloro-2-propan-2-ylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which carbamic acid;3-chloro-2-propan-2-ylphenol exerts its effects involves interactions with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid: A simpler compound with the formula H2NCOOH.
3-chloro-2-propan-2-ylphenol: The phenolic component without the carbamic acid moiety.
Ethyl carbamate: Another carbamate compound with different properties.
Uniqueness
Carbamic acid;3-chloro-2-propan-2-ylphenol is unique due to its combined structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
37745-58-7 |
|---|---|
Molecular Formula |
C10H14ClNO3 |
Molecular Weight |
231.67 g/mol |
IUPAC Name |
carbamic acid;3-chloro-2-propan-2-ylphenol |
InChI |
InChI=1S/C9H11ClO.CH3NO2/c1-6(2)9-7(10)4-3-5-8(9)11;2-1(3)4/h3-6,11H,1-2H3;2H2,(H,3,4) |
InChI Key |
YXUKSARTGYACJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1Cl)O.C(=O)(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















